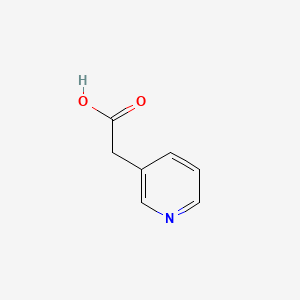

3-Pyridineacetic acid

Description

Properties

IUPAC Name |

2-pyridin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNUNYPERJMVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060110 | |

| Record name | 3-Pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Pyridylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-81-5, 6419-36-9 | |

| Record name | 3-Pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridineacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-pyridineacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridineacetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-pyridylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDINEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UFO07435N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Pyridylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Pyridineacetic Acid: From Synthesis to its Role in Drug Development and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridineacetic acid, a heterocyclic compound with the CAS number 501-81-5, is a molecule of significant interest in various scientific disciplines.[1] Structurally, it is characterized by an acetic acid group attached to the third position of a pyridine ring. This arrangement imparts unique chemical properties that make it a valuable building block in organic synthesis and a key intermediate in the pharmaceutical industry. Beyond its synthetic utility, this compound is also a known human xenobiotic metabolite, primarily arising from the breakdown of nicotine and other tobacco alkaloids.[1] This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, detailed synthesis protocols, its crucial role in the synthesis of the drug risedronate, and its place within the metabolic pathway of nicotine.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development. The key data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 501-81-5 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Melting Point | 161-163 °C | |

| ¹H NMR (600 MHz, H₂O), δ (ppm) | 8.40, 7.79, 7.45, 3.58 | [1] |

| ¹³C NMR (CDCl₃), δ (ppm) | Data available | [2] |

| Mass Spectrometry (GC-EI-TOF) | Major peaks at m/z 165.0, 194.0, 120.0, 92.0, 91.0 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the hydrolysis of 3-cyanopyridine.

Experimental Protocol: Synthesis via Hydrolysis of 3-Cyanopyridine

This protocol details a two-step process starting from 3-cyanopyridine, proceeding through an intermediate amide to the final carboxylic acid.

Step 1: Synthesis of Nicotinamide from 3-Cyanopyridine

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Add 3-cyanopyridine to the flask, followed by a suitable hydrolyzing agent such as a thermostable nitrilase from Bacillus pallidus Dac521 in a buffered solution (pH 8.0).[3]

-

Reaction Conditions: Heat the reaction mixture to 60°C and stir vigorously.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3]

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The nicotinamide product can be isolated by extraction with an appropriate organic solvent, followed by drying and evaporation of the solvent.

Step 2: Hydrolysis of Nicotinamide to this compound

-

Reaction Setup: In a similar setup as Step 1, dissolve the nicotinamide obtained in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature until the hydrolysis is complete, as indicated by TLC or HPLC.

-

Work-up and Purification: After cooling, carefully neutralize the reaction mixture with a base (if an acid was used for hydrolysis) or an acid (if a base was used) to precipitate the this compound. The crude product can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as ethanol or water to yield pure this compound.

Application in Drug Development: Synthesis of Risedronate

This compound is a key starting material in the synthesis of Risedronate sodium, a bisphosphonate used for the treatment of osteoporosis.

Experimental Protocol: One-Pot Synthesis of Risedronate Sodium from this compound

This protocol is adapted from patented industrial processes.

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, suspend this compound and phosphorous acid in a suitable solvent like chlorobenzene.

-

Reagent Addition: Heat the mixture to 85-90°C. Slowly add phosphorus trichloride to the reaction mass.

-

Reaction: Maintain the reaction at reflux for approximately 5 hours.

-

Hydrolysis and Work-up: After cooling, carefully add demineralized water to the reaction mixture. The aqueous layer containing the risedronic acid is separated.

-

pH Adjustment and Isolation: Adjust the pH of the aqueous solution to 4.2-4.5 using a 50% sodium hydroxide solution. This will cause the precipitation of risedronate sodium.

-

Purification: Cool the mixture to 0-5°C and stir for 2 hours. The solid product is collected by filtration, washed with 20% aqueous ethyl alcohol, and dried to yield pure risedronate sodium.

Caption: Experimental workflow for the one-pot synthesis of Risedronate Sodium.

Role in Human Metabolism: A Nicotine Metabolite

This compound is a downstream metabolite in the complex pathway of nicotine degradation in the human body. The biotransformation of nicotine primarily occurs in the liver and involves a series of enzymatic reactions.

The major pathway of nicotine metabolism begins with the oxidation of nicotine to cotinine, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2A6.[4] Cotinine is then further metabolized. One of the metabolic routes leads to the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanone, which is subsequently metabolized to 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid.[5] While the direct enzymatic steps from these intermediates to this compound are less detailed in the provided search results, it is established as a urinary metabolite.[6] Another proposed route suggests the formation of 3-pyridylacetate from cotinine or demethylcotinine.[6]

Caption: Simplified metabolic pathway of Nicotine to this compound.

Conclusion

This compound is a versatile molecule with significant implications in both synthetic chemistry and human biology. Its role as a key intermediate in the production of the widely used osteoporosis medication, risedronate, underscores its importance in the pharmaceutical industry. Furthermore, its identity as a metabolite of nicotine provides a valuable biomarker for tobacco exposure and for studying the intricacies of human xenobiotic metabolism. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in their work with this important compound.

References

- 1. This compound | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Pyridineacetic Acid: Physical, Chemical, and Biological Aspects

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Introduction

This compound, also known as 3-pyridylacetic acid, is an organic compound featuring a pyridine ring substituted at the 3-position with an acetic acid group.[1][2] It is a notable metabolite of nicotine and other tobacco alkaloids, making it relevant in toxicological and pharmacological studies.[2][3][4] Furthermore, its structural motif serves as a key building block in the synthesis of various pharmaceutical compounds, most notably the bisphosphonate drug risedronate, which is used to treat osteoporosis.[5] This guide will delve into its fundamental properties, synthesis, and biological significance.

Physical and Chemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1] Its physical and chemical characteristics are summarized in the tables below. The data presented is for the free acid unless otherwise specified.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₂ | [2] |

| Molecular Weight | 137.14 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1][6] |

| Melting Point | 144-146 °C | [6] |

| Boiling Point (Predicted) | 301.6 ± 17.0 °C | [6] |

| pKa (Predicted) | 3.59 ± 0.10 | [1][6] |

| Water Solubility | 75 g/L (at 25 °C) | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR (600 MHz, H₂O) | δ 3.58, 7.45, 7.79, 8.40 ppm | [2] |

| ¹³C NMR | Data available | [2] |

| GC-MS | EI-B m/z: 165.1 (100), 194.0 (58.11), 120.05 (46.22), 92.05 (20.82), 209.1 (15.61) | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols related to this compound.

A common laboratory-scale synthesis involves the hydrolysis of 3-pyridylacetonitrile.

-

Procedure:

-

3-Pyridylacetonitrile is refluxed in the presence of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

The reaction mixture is heated for several hours to ensure complete hydrolysis of the nitrile group to a carboxylic acid.

-

After cooling, the pH of the solution is adjusted to the isoelectric point of this compound to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or water.

-

This compound is a key starting material for the synthesis of Risedronate.

-

Procedure:

-

A mixture of this compound and phosphorous acid is prepared in a suitable solvent, such as chlorobenzene.[7]

-

The mixture is heated, and phosphorus trichloride is added slowly.[7]

-

The reaction is refluxed for several hours.[7]

-

After the reaction is complete, the solvent is removed, and the residue is hydrolyzed with water.[7]

-

The product, risedronic acid, is then isolated and can be converted to its sodium salt (risedronate sodium).[7]

-

HPLC is a standard technique for the analysis and purification of this compound and its derivatives.[8][9]

-

Methodology for Isomeric Separation:

-

Column: A Primesep C stationary phase column is suitable for the separation of pyridylacetic acid isomers.[9]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (MeCN) with an ammonium formate buffer can be used.[9]

-

Detection: UV detection is typically employed for analysis.[9]

-

Biological Significance and Signaling Pathways

As a metabolite of nicotine, this compound is found in biological fluids of tobacco users.[3][4] While the direct biological targets of this compound are not extensively characterized, its precursor, nicotine, is known to exert significant effects on various signaling pathways.

Nicotine primarily acts on nicotinic acetylcholine receptors (nAChRs), which can trigger several downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways.[10] These pathways are crucial in cell proliferation, survival, and angiogenesis. The metabolic conversion of nicotine to this compound is an important step in its detoxification and elimination from the body.

To visually represent the information discussed, the following diagrams have been generated using Graphviz.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An easy and effective method for synthesis and radiolabelling of risedronate as a model for bone imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 3-Pyridylacetic acid (FDB022679) - FooDB [foodb.ca]

- 5. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]

- 6. Signalling pathways involved in nicotine regulation of apoptosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US8076483B2 - Process for the preparation of pure risedronic acid or salts - Google Patents [patents.google.com]

- 8. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

- 9. WO2009034580A1 - Improved process for the preparation of risedronate sodium hemipentahydrate - Google Patents [patents.google.com]

- 10. Nicotine - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of 3-Pyridineacetic Acid in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 3-Pyridineacetic acid (3-PAA), a key intermediate in pharmaceutical and agrochemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document collates available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and illustrates the compound's role in synthetic pathways.

Core Executive Summary

This compound (CAS No: 501-81-5), a derivative of pyridine and acetic acid, is a critical building block in the development of various active pharmaceutical ingredients (APIs). Its solubility in different organic solvents is a crucial parameter for reaction optimization, purification, and formulation development. This guide addresses the current, often conflicting, and limited public data on its solubility profile, offering a clear and concise resource for laboratory and development settings.

Quantitative Solubility Data of this compound

The publicly available quantitative solubility data for this compound in its free acid form is limited. Much of the available data pertains to its hydrochloride salt. The following table summarizes the available information. Researchers are advised to perform their own solubility studies for specific applications and solvent systems.

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Notes |

| Water | H₂O | 75 | 25 | Experimentally determined[1] |

| Water | H₂O | 58.3 | Not Specified | Predicted value[2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 45 | Not Specified | Data for Hydrochloride Salt[3] |

Qualitative Solubility of this compound

Qualitative assessments of this compound's solubility in various organic solvents are more commonly reported, though some discrepancies exist.

| Solvent | Observation | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [5] |

| Methanol | Slightly Soluble | [5] |

| Methanol | Soluble | [6] |

Note: The conflicting reports on DMSO and the general statement on methanol solubility highlight the necessity for empirical determination in specific contexts.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a standardized approach for obtaining accurate solubility data.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Methanol, Ethanol, Acetone)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Prepare a series of vials or flasks containing a known volume of the organic solvent.

-

Addition of Solute: Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Equilibration: Place the sealed vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and monitored.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a chemically resistant syringe filter to remove any undissolved solid particles.

-

Analysis: Accurately dilute the filtered solution with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or g/L.

Visualization of this compound in Drug Development

This compound serves as a vital precursor in the synthesis of numerous pharmaceutical compounds. The following diagram illustrates a generalized workflow where it is used as a key intermediate in the development of a hypothetical API.

Caption: Generalized workflow illustrating the role of this compound as a key intermediate in the synthesis and subsequent development of an Active Pharmaceutical Ingredient (API).

This guide serves as a foundational resource for professionals working with this compound. Due to the limited availability of comprehensive, publicly accessible solubility data, in-house determination of solubility in specific solvent systems is strongly recommended for achieving optimal results in research and development endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Showing Compound 3-Pyridylacetic acid (FDB022679) - FooDB [foodb.ca]

- 3. 3-Pyridylacetic acid hydrochloride | DPP-4 | TargetMol [targetmol.com]

- 4. 3-Pyridylacetic acid | 501-81-5 [chemicalbook.com]

- 5. 3-Pyridylacetic acid hydrochloride | 6419-36-9 [chemicalbook.com]

- 6. usbio.net [usbio.net]

A Comprehensive Technical Guide to 3-Pyridineacetic Acid: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3-Pyridineacetic acid, a compound of significant interest in pharmaceutical and chemical research. This document details its melting and boiling points, provides comprehensive experimental protocols for their determination, and illustrates relevant biochemical pathways.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental to the characterization and quality control of chemical substances. The following table summarizes the key thermal properties of this compound and its common salt form.

| Compound | Melting Point (°C) | Boiling Point (°C) |

| This compound | 144 - 146[1] | 301.6 ± 17.0 (Predicted)[1] |

| This compound Hydrochloride | 159 - 163 | Not Available |

Experimental Protocols for Thermal Analysis

Accurate and reproducible determination of melting and boiling points is crucial for compound identification and purity assessment. Below are detailed standard operating procedures for these measurements.

Determination of Melting Point

The capillary method is a widely accepted technique for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil or silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in the heating medium within the Thiele tube.

-

Heating: The Thiele tube is heated gently and slowly at the side arm. The rate of temperature increase should be controlled to approximately 1-2 °C per minute as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[2][3][4][5]

Determination of Boiling Point

The distillation method or the capillary method can be employed to determine the boiling point of a liquid. As this compound is a solid at room temperature, its boiling point is typically determined under reduced pressure or predicted using computational models. The following protocol describes the capillary method for determining the boiling point of a liquid, which can be adapted for high-boiling point solids by using a suitable heating bath.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube or aluminum block)[6][7][8]

-

Rubber band or wire to attach the capillary tube

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed in the test tube with its open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a heating bath.

-

Heating and Observation: The bath is heated slowly. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Recording the Boiling Point: The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][9][10]

Relevant Biological and Synthetic Pathways

This compound is a known metabolite of nicotine and is also a valuable building block in organic synthesis. The following diagrams illustrate these key pathways.

References

- 1. 3-Pyridylacetic acid | 501-81-5 [chemicalbook.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. byjus.com [byjus.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. scribd.com [scribd.com]

3-Pyridineacetic Acid as a Metabolite of Nicotine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Pyridineacetic acid (3-PAA) is a recognized metabolite of nicotine, the primary addictive substance in tobacco products. While the metabolic conversion of nicotine to cotinine is extensively studied, the pathways leading to 3-PAA and its physiological significance are less well-defined. This technical guide provides a comprehensive overview of the current understanding of 3-PAA as a nicotine metabolite, intended for researchers, scientists, and professionals in drug development. The document details the proposed metabolic pathways, summarizes the limited quantitative data available, outlines relevant experimental protocols, and explores potential signaling pathway interactions.

Introduction

Nicotine undergoes extensive metabolism in humans, primarily in the liver, resulting in a diverse array of metabolites. The characterization of these metabolic pathways is crucial for understanding nicotine's pharmacokinetic profile, its toxicological implications, and for the development of smoking cessation therapies. While cotinine is the most abundant and well-known metabolite, this compound (3-PAA) represents another endpoint of nicotine degradation. This guide synthesizes the available scientific literature on 3-PAA, focusing on its formation, quantification, and potential biological relevance.

Metabolic Pathways of Nicotine to this compound

The precise enzymatic pathway for the conversion of nicotine to 3-PAA in humans has not been definitively elucidated. However, based on older animal studies and the known functions of metabolic enzymes, several putative pathways have been proposed. These pathways often involve intermediates such as pseudooxynicotine and dihydrometanicotine.

One proposed pathway involves the initial oxidation of nicotine's pyrrolidine ring, followed by a series of enzymatic reactions. Aldehyde oxidase is a key enzyme that has been implicated in the later stages of this conversion.

Caption: Proposed metabolic pathways from nicotine to this compound.

Quantitative Data

Quantitative data on 3-PAA as a nicotine metabolite is sparse in the scientific literature. The available information is summarized below.

| Parameter | Value | Species | Notes | Source |

| Urinary Excretion | 2.2% of nicotine dose | Human | This value is from an older study and may not reflect the full range of excretion in the general population of smokers. | [1] |

| Plasma Concentration | Not well-established | Human | Data on circulating levels of 3-PAA in smokers is currently lacking. | |

| Enzyme Kinetics | Not determined | N/A | The kinetic parameters (Km, Vmax) for the specific enzymes involved in the conversion of nicotine intermediates to 3-PAA have not been reported. |

Experimental Protocols

Quantification of this compound in Biological Samples

A validated and standardized method for the quantification of 3-PAA in human biological fluids is not widely published. However, based on methods for similar analytes, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the approach of choice.

Caption: A general experimental workflow for the quantification of 3-PAA.

Methodology Outline:

-

Internal Standard: A stable isotope-labeled internal standard (e.g., d4-3-PAA) should be used for accurate quantification.

-

Extraction: Solid-phase extraction (SPE) with a mixed-mode or polymer-based sorbent, or liquid-liquid extraction (LLE) at an appropriate pH, would be suitable for extracting 3-PAA from urine or plasma.

-

Chromatography: Separation would be achieved on a C18 or similar reverse-phase HPLC column with a gradient elution using a mobile phase of acidified water and an organic solvent such as acetonitrile or methanol.

-

Mass Spectrometry: Detection would be performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]+ of 3-PAA, and characteristic product ions would be monitored.

In Vitro Enzyme Assays

To investigate the enzymatic conversion of nicotine intermediates to 3-PAA, in vitro assays using liver microsomes or recombinant enzymes can be employed.

Methodology Outline:

-

Enzyme Source: Human liver microsomes, cytosol fractions (to include aldehyde oxidase), or recombinant enzymes (e.g., aldehyde oxidase) expressed in a suitable system.

-

Substrates: Potential precursors such as pseudooxynicotine or dihydrometanicotine.

-

Incubation: The substrate would be incubated with the enzyme source in a buffered solution at 37°C. Cofactors, if required for specific enzymes, should be included.

-

Reaction Termination and Analysis: The reaction would be stopped at various time points, and the formation of 3-PAA would be quantified by LC-MS/MS as described above.

-

Kinetic Analysis: By varying the substrate concentration, key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined.

Potential Signaling Pathways and Biological Activity

The physiological effects of 3-PAA are largely unknown. However, its structural similarity to nicotinic acid (Niacin or Vitamin B3) suggests a potential interaction with the nicotinic acid receptor, GPR109A (also known as HCAR2).

Caption: Hypothesized signaling pathway for this compound via GPR109A.

GPR109A is a G protein-coupled receptor that, upon activation by nicotinic acid, leads to a decrease in cyclic AMP (cAMP) levels, resulting in anti-lipolytic effects. It is also involved in modulating immune responses. To date, there is no direct evidence to confirm that 3-PAA binds to and activates GPR109A. Further research, such as receptor binding assays and functional studies, is required to explore this potential interaction.

One older study reported that administration of 3-PAA to leprosy patients affected blood plasmin activity, though the significance of this finding in the context of smoking is unclear.

Conclusion and Future Directions

This compound is a recognized but understudied metabolite of nicotine. While its existence is confirmed, significant knowledge gaps remain regarding its precise metabolic pathway, in vivo concentrations, and physiological effects. For researchers and drug development professionals, further investigation into 3-PAA could provide a more complete understanding of nicotine's fate in the body and potentially reveal new biomarkers of tobacco exposure or novel therapeutic targets.

Key areas for future research include:

-

Definitive elucidation of the enzymatic pathway of 3-PAA formation in humans.

-

Development and validation of sensitive analytical methods for the routine quantification of 3-PAA in human plasma and urine.

-

Comprehensive studies to determine the circulating and excreted levels of 3-PAA in smokers.

-

Investigation of the potential interaction of 3-PAA with the GPR109A receptor and other potential biological targets.

-

Assessment of the physiological and toxicological effects of 3-PAA.

References

The Advent of a Versatile Moiety: Unraveling the Discovery and History of 3-Pyridineacetic Acid

For researchers, scientists, and professionals in drug development, an in-depth understanding of the origins and synthetic evolution of key chemical entities is paramount. 3-Pyridineacetic acid, a seemingly simple molecule, holds a significant place in the annals of organic and medicinal chemistry. This technical guide delves into the discovery and historical development of this important pyridine derivative, providing a comprehensive overview of its synthesis, early biological investigations, and its enduring relevance in modern science.

From Obscurity to a Key Intermediate: The Early Synthesis of this compound

The precise moment of the first synthesis of this compound is not definitively documented in a singular, celebrated publication. However, its emergence is intrinsically linked to the broader exploration of pyridine chemistry in the early to mid-20th century. What is clear is that the hydrochloride salt of this compound was a key early derivative, likely due to its improved stability and handling characteristics.

One of the earliest and most significant synthetic routes to this compound hydrochloride was through the Willgerodt reaction of 3-acetylpyridine. This reaction, which involves the conversion of an aryl alkyl ketone to an amide and subsequently to a carboxylic acid with the same number of carbon atoms, proved to be a foundational method. Seminal work in this area was documented in the Journal of the American Chemical Society in 1947 and further elaborated upon in 1957 . These publications laid the groundwork for future synthetic endeavors.

The Historical Willgerodt Reaction Approach

The historical synthesis of this compound hydrochloride can be summarized in a two-step process starting from 3-acetylpyridine.

Step 1: Formation of the Thiomorpholide

The first step involves the reaction of 3-acetylpyridine with sulfur and morpholine to form 3-(pyridin-3-yl)thioacetomorpholide. This intermediate is crucial for the subsequent hydrolysis to the desired carboxylic acid.

Step 2: Hydrolysis to this compound Hydrochloride

The thiomorpholide intermediate is then subjected to hydrolysis, typically under acidic conditions using hydrochloric acid, to yield this compound hydrochloride.

Quantitative Data from Historical Syntheses

While accessing the full experimental minutiae from the mid-20th century can be challenging, subsequent patent literature referencing these seminal works provides valuable quantitative data. The following tables summarize the reported yields and physical characteristics for the historical synthesis of this compound hydrochloride via the Willgerodt reaction of 3-acetylpyridine.

| Reaction Step | Starting Material | Reagents | Product | Reported Yield |

| 1 | 3-Acetylpyridine | Sulfur, Morpholine | 3-(Pyridin-3-yl)thioacetomorpholide | ~80-90% |

| 2 | 3-(Pyridin-3-yl)thioacetomorpholide | Hydrochloric Acid | This compound Hydrochloride | ~70-75% |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Acetylpyridine | C₇H₇NO | 121.14 | 8-10 |

| 3-(Pyridin-3-yl)thioacetomorpholide | C₁₁H₁₄N₂OS | 222.31 | Not consistently reported |

| This compound Hydrochloride | C₇H₈ClNO₂ | 173.60 | 157-163 |

Experimental Protocols of the Historical Synthesis

The following experimental protocols are reconstructed based on descriptions found in later publications that reference the original mid-century work.

Protocol 1: Synthesis of 3-(Pyridin-3-yl)thioacetomorpholide

-

Reaction Setup: A mixture of 3-acetylpyridine, sulfur, and a molar excess of morpholine is prepared in a round-bottom flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

Work-up: After cooling, the reaction mixture is poured into cold water. The precipitated solid, 3-(pyridin-3-yl)thioacetomorpholide, is collected by filtration, washed with water, and dried.

Protocol 2: Synthesis of this compound Hydrochloride

-

Reaction Setup: The dried 3-(pyridin-3-yl)thioacetomorpholide is suspended in a concentrated solution of hydrochloric acid in a round-bottom flask fitted with a reflux condenser.

-

Heating: The suspension is heated to reflux for several hours until the hydrolysis is complete.

-

Isolation: Upon cooling, crystals of this compound hydrochloride precipitate from the solution. The crystals are collected by filtration, washed with a small amount of cold hydrochloric acid, and then dried.

Early Biological Investigations: A Nicotine Metabolite

The initial interest in this compound from a biological perspective appears to stem from its identification as a metabolite of nicotine. A pivotal, albeit brief, communication in a 1962 issue of Nature brought this to the scientific community's attention. This discovery placed this compound within the broader context of xenobiotic metabolism and the physiological effects of tobacco alkaloids.

While detailed early pharmacological studies focusing specifically on the intrinsic activity of this compound are scarce in the readily available literature, its role as a nicotine metabolite suggested potential interactions with biological systems. The primary focus of research at the time was on understanding the metabolic fate of nicotine and its implications for the body.

The Enduring Legacy of this compound

From its early synthesis via the robust Willgerodt reaction to its identification as a biological metabolite, this compound has transitioned from a chemical curiosity to a valuable building block in modern drug discovery and development. Its historical journey underscores the fundamental importance of synthetic methodology and the intricate connections between chemistry and biology. Today, derivatives of this compound are integral components of various pharmaceuticals, a testament to the enduring significance of this foundational pyridine derivative. The early work of chemists in the mid-20th century, though perhaps not aimed at the applications we see today, paved the way for the development of life-changing medicines. This in-depth understanding of its origins provides a richer context for contemporary researchers working with this versatile chemical scaffold.

Unveiling the Natural Landscape of 3-Pyridineacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridineacetic acid (3-PAA), also known as 3-pyridylacetic acid, is a pyridine derivative with a carboxymethyl substituent at the 3-position. While it is utilized in chemical synthesis and has been investigated for various biological activities, its natural occurrence is a subject of significant interest, particularly in the context of human metabolism and exposure to tobacco products. This technical guide provides an in-depth exploration of the natural sources of this compound, focusing on its well-established role as a xenobiotic metabolite in animals and its formation through microbial degradation. It also addresses the current lack of evidence for its endogenous biosynthesis in plants. This document is intended to serve as a comprehensive resource, detailing the metabolic pathways leading to its formation and providing methodologies for its detection and quantification in biological matrices.

Section 1: Natural Occurrence in Animal Tissues - A Metabolite of Tobacco Alkaloids

The primary and most well-documented natural occurrence of this compound in animals, including humans, is as a metabolic byproduct of tobacco alkaloids, principally nicotine and myosmine.[1][2] It is considered a human xenobiotic metabolite, meaning it is found in the body as a result of exposure to foreign substances.[1]

Metabolism of Nicotine and Myosmine

This compound is a significant urinary metabolite of myosmine and is also formed from the degradation of nicotine.[3][4] In studies with Wistar rats, 3-pyridylacetic acid accounted for 20-26% of the total radioactivity recovered in urine after administration of labeled myosmine, making it a major metabolite.[3] Myosmine itself is a minor tobacco alkaloid but is also found in various foods, which means that exposure is not limited to tobacco users.[3][4][5] The metabolic conversion of these alkaloids to 3-PAA underscores its importance as a biomarker for tobacco exposure and dietary intake of myosmine.

dot

Quantitative Data on Precursors of this compound

While direct quantitative data for this compound in human populations is sparse in the readily available literature, concentrations of its precursors—nicotine, cotinine (a major nicotine metabolite), and myosmine—have been measured in various biological samples from both smokers and non-smokers. These levels provide an indirect measure of the potential endogenous production of 3-PAA.

| Compound | Biological Matrix | Population | Concentration Range | Reference |

| Myosmine | Toenails | Smokers | 66 ± 56 ng/g | [5] |

| Non-smokers | 21 ± 15 ng/g | [5] | ||

| Saliva | Smokers | 2.54 ± 2.68 ng/mL | [5] | |

| Non-smokers | 0.73 ± 0.65 ng/mL | [5] | ||

| Plasma | Smokers | 0.30 ± 0.35 ng/mL | [5] | |

| Non-smokers | 0.16 ± 0.18 ng/mL | [5] | ||

| Nicotine | Toenails | Smokers | 1971 ± 818 ng/g | [5] |

| Non-smokers | 132 ± 82 ng/g | [5] | ||

| Cotinine | Toenails | Smokers | 1237 ± 818 ng/g | [5] |

| Non-smokers | <35 ng/g | [5] | ||

| Saliva | Smokers | 97.43 ± 84.54 ng/mL | [5] | |

| Non-smokers | 1.85 ± 4.50 ng/mL | [5] | ||

| Plasma | Smokers | 54.67 ± 29.63 ng/mL | [5] | |

| Non-smokers | 0.61 ± 1.82 ng/mL | [5] |

Section 2: Natural Occurrence in Microorganisms - A Degradation Product

Recent research has identified a bacterial strain, Sphingopyxis sp. J-6, isolated from tobacco-growing soil, that is capable of degrading myosmine. One of the end products of this microbial degradation is this compound. This finding is significant as it represents a non-animal, natural source of 3-PAA, albeit through the breakdown of a pre-existing tobacco alkaloid. The downstream metabolic pathway in this bacterium for converting intermediates to 3-PAA resembles the pathway observed in mammals.

Section 3: Absence of Evidence for Endogenous Biosynthesis in Plants

Despite the structural similarity of this compound to plant auxins like indole-3-acetic acid (IAA), there is currently no scientific evidence to suggest that 3-PAA is endogenously produced by plants. Its application in the agrochemical sector is as an externally applied plant growth regulator. Extensive research into the biosynthesis of pyridine alkaloids in plants has identified pathways for compounds like nicotine and trigonelline, but not for this compound. Therefore, it is presumed to be primarily a laboratory-synthesized compound in the context of its use in agriculture.

Section 4: Experimental Protocols for the Analysis of this compound

The quantification of this compound in biological matrices is crucial for metabolic studies and biomarker validation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques employed.

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol is a composite method for the extraction of acidic compounds from plasma and is adaptable for this compound.

-

Sample Pre-treatment: Dilute 100 µL of human plasma with 300 µL of 2% ammonium hydroxide.

-

SPE Cartridge Conditioning:

-

Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa) with 500 µL of methanol.

-

Equilibrate the cartridge with 500 µL of deionized water.

-

-

Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 500 µL of 5% methanol in deionized water to remove interferences.

-

Elution: Elute the analyte with 500 µL of methanol.

-

Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

The following is a general HPLC method for the separation of pyridylacetic acids and their derivatives.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Primesep 200, 4.6 x 250 mm, 5 µm particle size.[6]

-

Mobile Phase: A gradient of acetonitrile and water with a formic acid buffer (e.g., 0.02-0.05%).[6]

-

Gradient: 5% to 50% acetonitrile.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV at 270 nm.[6]

-

Injection Volume: 20 µL.

dot

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of myosmine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reaction of the tobacco alkaloid myosmine with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Pyridylacetic acid hydrochloride | SIELC Technologies [sielc.com]

3-Pyridineacetic Acid: An Investigative Technical Guide for Plant Science and Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridineacetic acid (3-PAA), a pyridine derivative, presents an intriguing yet underexplored profile within plant science. While structurally similar to known auxin herbicides and sharing a core pyridine structure with some plant growth regulators, its specific role in plant physiology remains largely uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for investigating the potential auxin-like or phytotoxic properties of 3-PAA. It details established experimental protocols for assessing plant growth regulation, outlines the primary auxin signaling pathway that 3-PAA could potentially modulate, and presents hypothetical quantitative data to illustrate expected outcomes from such bioassays. This document serves as a foundational resource for researchers aiming to elucidate the bioactivity of 3-PAA and other novel pyridine compounds in plant systems.

Introduction to this compound (3-PAA)

This compound is a heterocyclic compound with the chemical formula C₇H₇NO₂. It is structurally characterized by a pyridine ring substituted with an acetic acid group at the 3-position. While some pyridine derivatives are recognized for their potent herbicidal activity, acting as synthetic auxins that disrupt normal plant growth, the specific functions of 3-PAA in plants are not well-documented.[1][2] Its structural similarity to both natural auxins and synthetic pyridine-based herbicides suggests the possibility of it interacting with plant hormonal pathways.

This guide outlines the necessary experimental approaches to determine if 3-PAA exhibits auxin-like activity, anti-auxin activity, or general phytotoxicity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| CAS Number | 501-81-5 |

| Appearance | Off-white to light yellow solid |

| Synonyms | 3-Pyridylacetic acid, (3-Pyridinyl)acetic acid |

The Auxin Signaling Pathway: A Potential Target for 3-PAA

Auxins are a class of plant hormones that play a crucial role in regulating numerous aspects of plant growth and development. The primary auxin signaling pathway involves the SCF-TIR1/AFB (Skp1-Cullin-F-box Transport Inhibitor Response 1/Auxin Signaling F-Box) complex.[3][4][5]

In the absence of auxin, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from regulating the transcription of auxin-responsive genes.[3][6] When auxin is present, it acts as a "molecular glue," binding to the TIR1/AFB receptor and an Aux/IAA protein.[4][7] This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[8] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the expression of genes that control cell division, elongation, and differentiation.[3][4]

If 3-PAA possesses auxin-like activity, it would likely interact with this pathway, promoting the degradation of Aux/IAA proteins and eliciting a physiological response.

Experimental Protocols for Assessing Bioactivity of 3-PAA

To determine the effect of 3-PAA on plant growth, a series of established bioassays should be conducted. These tests are designed to measure classic auxin responses, such as cell elongation and root growth inhibition at high concentrations.

Avena Coleoptile Bioassay for Cell Elongation

This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.[9][10][11]

Methodology:

-

Seed Germination: Germinate Avena sativa (oat) seeds in complete darkness for approximately 72 hours. For the final 24 hours, expose the seedlings to red light to inhibit mesocotyl elongation.[9]

-

Coleoptile Excision: Once the coleoptiles are 20-30 mm in length, excise the apical 3-5 mm to remove the endogenous source of auxin. A second excision is made to obtain a 5-10 mm sub-apical segment.

-

Incubation: Float the coleoptile segments in a phosphate buffer solution (pH 6.0) containing 2% sucrose and a range of 3-PAA concentrations (e.g., 10⁻⁸ M to 10⁻³ M). Include a negative control (buffer only) and a positive control with a known auxin like Indole-3-acetic acid (IAA).

-

Measurement: Incubate the segments in the dark for 18-24 hours. Measure the final length of the coleoptile segments.

-

Data Analysis: Calculate the percentage elongation over the initial length for each concentration.

Arabidopsis Root Elongation Assay

High concentrations of auxins typically inhibit primary root growth while promoting lateral root formation. This assay is highly sensitive for quantifying auxin-like activity.[12][13]

Methodology:

-

Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana (Col-0) seeds and plate them on Murashige and Skoog (MS) agar medium.

-

Vernalization and Germination: Store the plates at 4°C for 2-3 days (vernalization) and then transfer them to a growth chamber with a vertical orientation under a long-day photoperiod (16h light / 8h dark).

-

Transfer to Treatment Plates: After 4-5 days, transfer seedlings of uniform size to fresh MS agar plates supplemented with a range of 3-PAA concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M). Include a solvent control and an IAA positive control.

-

Growth and Measurement: Mark the position of the root tip and return the plates to the growth chamber in a vertical position. After 3-5 days, measure the length of new root growth from the mark.

-

Data Analysis: Calculate the average root elongation for each concentration and express it as a percentage of the control.

Split Pea Stem Curvature Test

This bioassay is another method to observe differential growth caused by the unilateral application of an auxin-like substance.

Methodology:

-

Seedling Preparation: Germinate pea (Pisum sativum) seeds in the dark until the third internode is 3-5 cm long.

-

Stem Sectioning: Excise a 3-4 cm segment from the third internode. Split the stem longitudinally for about 2 cm from the apical end, creating two equal halves.

-

Incubation: Place the split stem sections in petri dishes containing a buffer solution with a range of 3-PAA concentrations.

-

Observation: After 6-24 hours, observe the curvature of the split halves. An auxin-like substance will cause the inner cells to grow more rapidly than the outer cells, resulting in an inward curvature. The degree of curvature can be quantified.

Hypothetical Quantitative Data and Interpretation

The following tables present hypothetical data from the described bioassays to illustrate potential outcomes and their interpretations.

Table 2: Hypothetical Results of Avena Coleoptile Bioassay with 3-PAA

| Concentration of 3-PAA (M) | Average Elongation (%) | Interpretation |

| 0 (Control) | 10.0 | Baseline growth |

| 10⁻⁸ | 12.5 | Potential weak auxin activity |

| 10⁻⁷ | 18.0 | Moderate auxin activity |

| 10⁻⁶ | 25.0 | Strong auxin activity |

| 10⁻⁵ | 22.0 | Optimal concentration passed, potential inhibition |

| 10⁻⁴ | 15.0 | Supraoptimal concentration, inhibitory |

| 10⁻³ | 5.0 | Strong inhibition, potential phytotoxicity |

Table 3: Hypothetical Results of Arabidopsis Root Elongation Assay with 3-PAA

| Concentration of 3-PAA (M) | Primary Root Growth (% of Control) | Interpretation |

| 0 (Control) | 100 | Normal growth |

| 10⁻⁹ | 105 | No significant effect or slight promotion |

| 10⁻⁸ | 90 | Slight inhibition, typical of weak auxins |

| 10⁻⁷ | 60 | Moderate inhibition, characteristic of auxin activity |

| 10⁻⁶ | 30 | Strong inhibition |

| 10⁻⁵ | 10 | Severe inhibition, potential phytotoxicity |

Phytotoxicity Assessment

It is crucial to distinguish between a specific hormonal effect and general phytotoxicity.[14][15][16][17][18] A phytotoxicity assay should be conducted in parallel with the bioassays for auxin-like activity.

Protocol for General Phytotoxicity Screening:

-

Plant Material: Use a variety of plant species, including a monocot (e.g., Zea mays) and a dicot (e.g., Phaseolus vulgaris).

-

Treatment Application: Apply a range of 3-PAA concentrations (typically higher than those used in bioassays, e.g., 10⁻⁵ M to 10⁻² M) to the soil or as a foliar spray.

-

Observation: Over a period of 7-14 days, observe the plants for signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), stunting, and leaf malformation.

-

Data Collection: Record visual injury scores and measure plant biomass (fresh and dry weight) at the end of the experiment.

Conclusion and Future Directions

The role of this compound in plant science is an open area for research. The experimental framework provided in this guide offers a systematic approach to characterizing its potential as a plant growth regulator or a phytotoxic agent. Studies on other pyridine derivatives have demonstrated a range of biological activities, from potent herbicidal effects to auxin-like growth promotion.[19][20][21][22] Determining where 3-PAA falls on this spectrum is a valuable endeavor.

Future research should focus on structure-activity relationship studies, comparing the activity of 3-PAA with its 2- and 4-positional isomers and other substituted pyridine acetic acids. Furthermore, if 3-PAA shows significant bioactivity, molecular studies, such as gene expression analysis of auxin-responsive genes and direct binding assays with the TIR1/AFB receptor, would be the next logical steps to elucidate its mechanism of action.

This investigative approach will not only clarify the role of 3-PAA but also contribute to the broader understanding of how the pyridine scaffold can be modified to design novel plant growth regulators and herbicides.

References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. biologydiscussion.com [biologydiscussion.com]

- 10. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Avena curvature is used for bioassay of(1) Ethylene(2) GA3(3) ABA(4) lАА [vedantu.com]

- 12. DSpace [scholarworks.umass.edu]

- 13. Identification of auxins by a chemical genomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Phytotoxicity test with Phytotoxkit liquid samples | MicroBioTests [microbiotests.com]

- 16. greenhousegrower.com [greenhousegrower.com]

- 17. researchgate.net [researchgate.net]

- 18. pp1.eppo.int [pp1.eppo.int]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. plantsciencejournal.com [plantsciencejournal.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Pyridineacetic Acid from 3-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridineacetic acid is a valuable building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. It serves as a key intermediate in the production of drugs such as risedronate sodium, used for the treatment of osteoporosis. This document provides detailed application notes and experimental protocols for the synthesis of this compound, starting from the readily available precursor, 3-methylpyridine (also known as 3-picoline). Two primary synthetic routes are presented: a two-step process involving the oxidation of 3-methylpyridine to nicotinic acid followed by homologation, and a multi-step industrial method proceeding through a 3-cyanopyridine intermediate.

Synthetic Pathways Overview

Two principal pathways for the synthesis of this compound from 3-methylpyridine are outlined below. Each pathway offers distinct advantages and challenges in terms of reaction conditions, scalability, and overall yield.

Pathway 1: Oxidation and Homologation

This classical laboratory-scale approach involves the direct oxidation of the methyl group of 3-methylpyridine to a carboxylic acid, yielding nicotinic acid. The subsequent step involves a one-carbon chain extension (homologation) of nicotinic acid to afford the target molecule, this compound. A common method for this homologation is the Arndt-Eistert synthesis.

Pathway 2: Ammoxidation and Multi-Step Conversion

This pathway is more aligned with industrial-scale production. It begins with the vapor-phase ammoxidation of 3-methylpyridine to produce 3-cyanopyridine. This intermediate is then converted to this compound through a series of chemical transformations, including reduction, chlorination, cyanation, and final hydrolysis.

Pathway 1: Oxidation of 3-Methylpyridine and Arndt-Eistert Homologation

This pathway is a feasible laboratory method for the synthesis of this compound.

Step 1: Oxidation of 3-Methylpyridine to Nicotinic Acid

The methyl group of 3-methylpyridine can be oxidized to a carboxylic acid using strong oxidizing agents. A common laboratory method involves the use of potassium permanganate.

Experimental Protocol: Oxidation of 3-Methylpyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-methylpyridine (18.6 g, 0.2 mol) and water (150 mL).

-

Addition of Oxidant: Heat the mixture to 80°C. Slowly add potassium permanganate (66.4 g, 0.42 mol) in portions to maintain the reaction temperature between 85-90°C.[1]

-

Reaction Monitoring: After the addition is complete, continue heating and stirring for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and filter to remove the manganese dioxide precipitate.

-

Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4. The nicotinic acid will precipitate out of the solution.

-

Purification: Cool the mixture in an ice bath and collect the solid product by filtration. Wash the solid with cold water and dry under vacuum to yield nicotinic acid.

Step 2: Homologation of Nicotinic Acid via Arndt-Eistert Synthesis

The Arndt-Eistert synthesis allows for the one-carbon homologation of a carboxylic acid. This involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water) yields the homologated carboxylic acid.[2][3]

Experimental Protocol: Arndt-Eistert Homologation of Nicotinic Acid

Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Formation of Nicotinoyl Chloride: To a solution of nicotinic acid (12.3 g, 0.1 mol) in anhydrous dichloromethane (100 mL), add thionyl chloride (13.1 g, 0.11 mol) dropwise at 0°C. Stir the mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain nicotinoyl chloride.

-

Reaction with Diazomethane: Dissolve the nicotinoyl chloride in anhydrous diethyl ether (100 mL) and cool to 0°C. Slowly add an ethereal solution of diazomethane (approx. 0.4 M, 2 equivalents) until a persistent yellow color is observed.[4] Stir the reaction mixture at 0°C for 1 hour.

-

Wolff Rearrangement: To the solution of the diazoketone, add a suspension of silver oxide (1 g) in water (50 mL).[5] Stir the mixture vigorously and heat to 50-60°C until the evolution of nitrogen gas ceases.

-

Work-up and Isolation: Filter the reaction mixture to remove the silver catalyst. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify with hydrochloric acid to a pH of 4.

-

Purification: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data for Pathway 1

| Step | Reactant | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Methylpyridine | Nicotinic Acid | KMnO₄, H₂O | 85-90 | 0.5 | ~70-80 |

| 2 | Nicotinic Acid | This compound | 1. SOCl₂2. CH₂N₂3. Ag₂O, H₂O | 0 to 60 | 3-4 | 50-70 |

Pathway 2: Ammoxidation of 3-Methylpyridine and Multi-Step Conversion

This pathway is a common industrial route for the large-scale production of this compound and its derivatives.

Step 1: Ammoxidation of 3-Methylpyridine to 3-Cyanopyridine

Vapor-phase ammoxidation of 3-methylpyridine over a suitable catalyst provides high yields of 3-cyanopyridine.

Experimental Protocol: Ammoxidation of 3-Methylpyridine

-

Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable ammoxidation catalyst, typically a mixture of metal oxides such as V₂O₅, MoO₃, and TiO₂ on a silica support.

-

Reaction Conditions: A gaseous mixture of 3-methylpyridine, ammonia, and air (as the oxygen source) is passed through the heated catalyst bed.[6] Typical reaction temperatures range from 350-450°C.

-

Product Collection: The gaseous product stream is cooled to condense the 3-cyanopyridine and unreacted starting materials.

-

Purification: The crude 3-cyanopyridine is purified by distillation.

Step 2: Reduction of 3-Cyanopyridine to 3-Pyridinemethanol

The nitrile group of 3-cyanopyridine can be reduced to a primary alcohol.

Experimental Protocol: Reduction of 3-Cyanopyridine

-

Reaction Setup: In a high-pressure autoclave, dissolve 3-cyanopyridine (10.4 g, 0.1 mol) in a suitable solvent such as tetrahydrofuran.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C).[7]

-

Hydrogenation: Pressurize the autoclave with hydrogen gas and heat the mixture. The specific pressure and temperature will depend on the catalyst used but can range from 50-100 atm and 80-120°C.

-

Work-up and Isolation: After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst. Remove the solvent under reduced pressure to obtain 3-pyridinemethanol.

Step 3: Chlorination of 3-Pyridinemethanol to 3-(Chloromethyl)pyridine

The hydroxyl group of 3-pyridinemethanol is converted to a chloride, a better leaving group for the subsequent nucleophilic substitution.

Experimental Protocol: Chlorination of 3-Pyridinemethanol

-

Reaction Setup: In a round-bottom flask, dissolve 3-pyridinemethanol (10.9 g, 0.1 mol) in a suitable solvent like chloroform.

-

Chlorinating Agent Addition: Cool the solution to 0°C and slowly add thionyl chloride (13.1 g, 0.11 mol).[1]

-

Reaction: Stir the mixture at room temperature for 2-3 hours.

-

Work-up and Isolation: Carefully quench the reaction with water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and remove the solvent to yield 3-(chloromethyl)pyridine. The product is often isolated as its hydrochloride salt.

Step 4: Cyanation of 3-(Chloromethyl)pyridine to 3-Pyridineacetonitrile

Nucleophilic substitution of the chloride with a cyanide source yields the corresponding nitrile.

Experimental Protocol: Cyanation of 3-(Chloromethyl)pyridine

-

Reaction Setup: In a round-bottom flask, dissolve 3-(chloromethyl)pyridine hydrochloride in a suitable solvent like aqueous ethanol.

-

Cyanide Addition: Add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-pyridineacetonitrile.

Step 5: Hydrolysis of 3-Pyridineacetonitrile to this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid.

Experimental Protocol: Hydrolysis of 3-Pyridineacetonitrile

-

Reaction Setup: In a round-bottom flask, add 3-pyridineacetonitrile and an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Hydrolysis: Heat the mixture to reflux for several hours until the hydrolysis is complete.

-

Work-up and Isolation (Acid Hydrolysis): Cool the reaction mixture and adjust the pH to the isoelectric point of this compound (around pH 4) to precipitate the product. Filter the solid, wash with cold water, and dry.

-

Work-up and Isolation (Base Hydrolysis): Cool the reaction mixture and acidify with a strong acid to the isoelectric point. Collect the precipitated product by filtration.

Quantitative Data for Pathway 2

| Step | Reactant | Product | Reagents/Catalyst | Temperature (°C) | Yield (%) |

| 1 | 3-Methylpyridine | 3-Cyanopyridine | V₂O₅/MoO₃/TiO₂-SiO₂ | 350-450 | >90 |

| 2 | 3-Cyanopyridine | 3-Pyridinemethanol | H₂, Pd/C | 80-120 | ~90 |

| 3 | 3-Pyridinemethanol | 3-(Chloromethyl)pyridine | SOCl₂ | 0 to RT | >85 |

| 4 | 3-(Chloromethyl)pyridine | 3-Pyridineacetonitrile | NaCN or KCN | Reflux | >80 |

| 5 | 3-Pyridineacetonitrile | This compound | H⁺/H₂O or OH⁻/H₂O | Reflux | >90 |

Visualizations

Logical Relationship of Synthetic Pathways

Caption: Overview of the two main synthetic pathways from 3-methylpyridine.

Experimental Workflow for Pathway 2

Caption: Step-by-step workflow for the industrial synthesis of this compound.

References

- 1. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 2. 3-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]

Synthesis of 3-Pyridineacetic Acid via Nicotinic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-pyridineacetic acid, a key intermediate in the preparation of various pharmaceutical compounds, including the anti-osteoporosis drug risedronate sodium. The primary synthetic route detailed herein begins with nicotinic acid and proceeds through key intermediates such as ethyl nicotinate and 3-acetylpyridine.

Overview of Synthetic Pathways

The synthesis of this compound from nicotinic acid derivatives can be accomplished through several routes. A common and effective method involves the conversion of nicotinic acid to its ethyl ester, followed by a series of reactions to introduce the acetic acid moiety at the 3-position of the pyridine ring. An alternative pathway starts from 3-vinylpyridine. The most frequently cited method, and the one detailed in this protocol, involves a Willgerodt-Kindler reaction.